molecular formula C13H18O3 B181882 Ethyl 5-(3-hydroxyphenyl)pentanoate CAS No. 143536-52-1

Ethyl 5-(3-hydroxyphenyl)pentanoate

Cat. No. B181882
M. Wt: 222.28 g/mol
InChI Key: MSZNDQUJXKRRGN-UHFFFAOYSA-N
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Description

Ethyl 5-(3-hydroxyphenyl)pentanoate is a chemical compound with the molecular formula C13H18O3 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(3-hydroxyphenyl)pentanoate consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 222.28 .

Scientific Research Applications

1. HIV-Protease Activity Detection

  • The study by Badalassi et al. (2002) describes the synthesis of a chromogenic amino acid derived from ethyl 5-(3-hydroxyphenyl)pentanoate, which is used for detecting HIV-protease activity. This method allows for spectrophotometric monitoring at 405 nm (Badalassi, Nguyen, Crotti, & Reymond, 2002).

2. Biocatalytic Synthesis

  • Żądło et al. (2016) investigated the biocatalytic synthesis of ethyl 3-hydroxy-5-phenylpentanoate, a compound related to ethyl 5-(3-hydroxyphenyl)pentanoate, highlighting the stereochemical complexity and effectiveness of microbial catalysts in synthesis (Żądło, Schrittwieser, Koszelewski, Kroutil, & Ostaszewski, 2016).

3. Synthesis of Atorvastatin Intermediate

  • Zhou et al. (2011) explored the synthesis of an atorvastatin intermediate using a bioreduction approach, where a compound structurally related to ethyl 5-(3-hydroxyphenyl)pentanoate was efficiently produced, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhou, Ren, Zhang, Sun, & Wei, 2011).

4. Anticancer Drug Synthesis

  • Research by Basu Baul et al. (2009) involved synthesizing Schiff base organotin(IV) complexes using a compound similar to ethyl 5-(3-hydroxyphenyl)pentanoate. These complexes were evaluated for their cytotoxicity against various human tumor cell lines, contributing to the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

5. Plant Pathogen Resistance

  • Flors et al. (2003) synthesized novel adipic acid derivatives, including compounds structurally related to ethyl 5-(3-hydroxyphenyl)pentanoate, to induce resistance in pepper plants against the pathogen Alternaria solani. These findings highlight the application of such compounds in agriculture for enhancing plant resistance to pathogens (Flors, Miralles, González-Bosch, Carda, & García-Agustín, 2003).

Safety And Hazards

Ethyl 5-(3-hydroxyphenyl)pentanoate is primarily used for research and development and is not intended for medicinal or household use . Specific safety data and hazard information are not provided in the sources.

properties

IUPAC Name

ethyl 5-(3-hydroxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h5,7-8,10,14H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZNDQUJXKRRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569932
Record name Ethyl 5-(3-hydroxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-hydroxyphenyl)pentanoate

CAS RN

143536-52-1
Record name Ethyl 5-(3-hydroxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Guanti, L Banfi, R Riva - Tetrahedron, 1994 - Elsevier
A series of 4-(3-hydroxyphenyl)butanoates 3 has been prepared and transformed into 1,8-dihydroxytetralins of general formula 2 by treatment with 2 equivalents of DIBALH followed by …
Number of citations: 18 www.sciencedirect.com

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